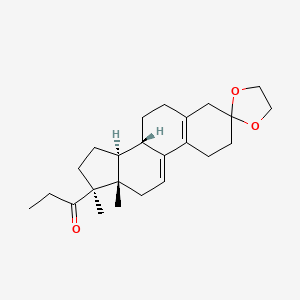
(17Ss)-cyclic 3-(1,2-ethanediyl acetal)17-methyl-17-(1-oxopropyl)-estra-5(10),9(11)-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-5(10),9(11)-dien-3-ona, 17-metil-17-(1-oxopropil)-, cíclico 3-(1,2-etanediil acetal), (17beta)-: es un compuesto esteroideo sintético. Está estructuralmente relacionado con los esteroides naturales, pero se ha modificado para incluir grupos funcionales específicos que mejoran su estabilidad y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Estra-5(10),9(11)-dien-3-ona, 17-metil-17-(1-oxopropil)-, cíclico 3-(1,2-etanediil acetal), (17beta)- implica múltiples pasos. El material de partida suele ser un precursor esteroideo, que se somete a una serie de reacciones químicas para introducir los grupos funcionales deseados. Los pasos clave incluyen:
Oxidación: Introducción del grupo cetona en la posición 3.
Alquilación: Adición del grupo 17-metil.
Formación de acetal: Ciclización con 1,2-etanodiol para formar el acetal cíclico.
Métodos de producción industrial: La producción industrial de este compuesto implica la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para aumentar el rendimiento y la pureza. El proceso también puede incluir pasos de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo 3-cetona.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en el grupo 17-metil.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar agentes halogenantes como el cloruro de tionilo para reacciones de sustitución.
Productos principales:
Oxidación: Formación de derivados hidroxilados.
Reducción: Formación de derivados alcohólicos.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como precursor en la síntesis de otros compuestos esteroideos.
- Se estudia su reactividad y estabilidad en diversas condiciones químicas.
Biología:
- Se investigan sus posibles efectos en los procesos celulares y la regulación hormonal.
Medicina:
- Posibles aplicaciones en la terapia de reemplazo hormonal.
- Se estudian sus propiedades antiinflamatorias y anabólicas.
Industria:
- Se utiliza en la producción de productos farmacéuticos y reactivos de investigación bioquímica.
Mecanismo De Acción
El mecanismo de acción de Estra-5(10),9(11)-dien-3-ona, 17-metil-17-(1-oxopropil)-, cíclico 3-(1,2-etanediil acetal), (17beta)- implica su interacción con los receptores hormonales esteroideos. El compuesto se une a estos receptores, modulando su actividad e influyendo en la expresión genética. Esto puede conducir a diversos efectos biológicos, como cambios en el metabolismo, la inflamación y el crecimiento celular.
Comparación Con Compuestos Similares
Compuestos similares:
Estradiol: Un estrógeno natural con características estructurales similares.
Testosterona: Una andrógena natural con grupos funcionales similares.
Unicidad:
- El grupo acetal cíclico en Estra-5(10),9(11)-dien-3-ona, 17-metil-17-(1-oxopropil)-, cíclico 3-(1,2-etanediil acetal), (17beta)- proporciona una mayor estabilidad en comparación con sus contrapartes naturales.
- Las modificaciones específicas en su estructura permiten una actividad biológica específica, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas.
Propiedades
Número CAS |
42982-45-6 |
|---|---|
Fórmula molecular |
C24H34O3 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
1-[(8S,13S,14S,17S)-13,17-dimethylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one |
InChI |
InChI=1S/C24H34O3/c1-4-21(25)23(3)11-9-20-19-6-5-16-15-24(26-13-14-27-24)12-8-17(16)18(19)7-10-22(20,23)2/h7,19-20H,4-6,8-15H2,1-3H3/t19-,20+,22+,23-/m1/s1 |
Clave InChI |
MQWUHBAAUYHZTQ-DWQJTFDBSA-N |
SMILES isomérico |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC5(C4)OCCO5)C)C |
SMILES canónico |
CCC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)

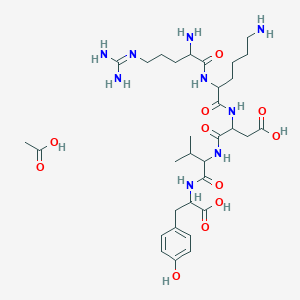
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B12311408.png)
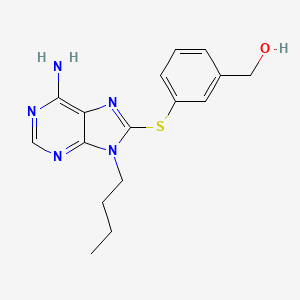
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)
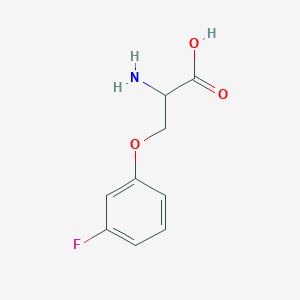
![6-(piperidin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine dihydrochloride](/img/structure/B12311424.png)
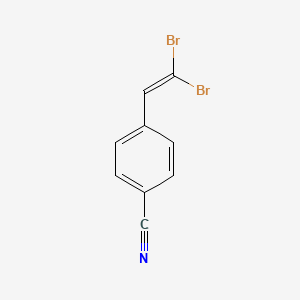
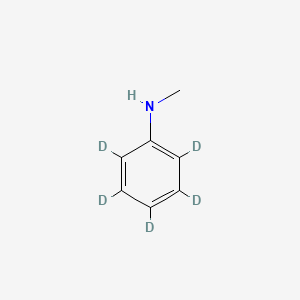
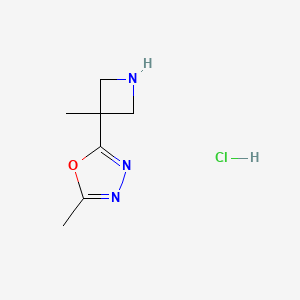
![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)


